N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,5-dichloro-4-methoxybenzamide
Description
“N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)-3,5-dichloro-4-methoxybenzamide” is a complex organic compound. It contains a sulfonamide functional group, which is an organosulfur group with the structure R−S(=O)2−NR2 . This group consists of a sulfonyl group (O=S=O) connected to an amine group (−NH2) .
Synthesis Analysis
Sulfonamides, such as the compound , can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction is typically as follows: RSO2Cl + R’2NH → RSO2NR’2 + HCl . A base such as pyridine is typically added to absorb the HCl that is generated .Molecular Structure Analysis
The molecular structure of this compound is complex, containing multiple functional groups including a benzyl group, a methyl group, a sulfonyl group, and an amine group . The exact molecular weight and formula may vary depending on the specific substituents and their arrangement.Chemical Reactions Analysis
Sulfonamides undergo a variety of acid-base reactions. The N-H bond can be deprotonated . The alkylsulfonamides can be deprotonated at carbon . Arylsulfonamides undergo ortho-lithiation .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Sulfonamides are typically crystalline due to the rigidity of the functional group . The melting point can be used to identify a specific sulfonamide .Properties
IUPAC Name |
N-[4-[benzyl(methyl)sulfamoyl]phenyl]-3,5-dichloro-4-methoxybenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O4S/c1-26(14-15-6-4-3-5-7-15)31(28,29)18-10-8-17(9-11-18)25-22(27)16-12-19(23)21(30-2)20(24)13-16/h3-13H,14H2,1-2H3,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWAXGOBTVYSUFY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)Cl)OC)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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